molecular formula C20H15N3O4S B2629913 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-52-0

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2629913
CAS No.: 476671-52-0
M. Wt: 393.42
InChI Key: TYHHXJCZHIRLSY-GDNBJRDFSA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative of significant interest in medicinal chemistry and anticancer research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic procedures. Compounds with structural similarities, particularly N-substituted benzimidazole-derived acrylonitriles, have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including hematological cancers. The primary research value of this chemical class lies in its potential to inhibit tubulin polymerization. Tubulin, a key structural protein that forms microtubules, is a well-validated target for anticancer drug discovery, as its disruption impedes critical cellular processes like mitosis and cell division . The mechanism of action for such acrylonitriles involves binding to the colchicine binding site on β-tubulin. Computational molecular docking and dynamics simulations suggest that the biological activity is achieved through interaction with a hydrophobic pocket within the tubulin's β-subunit, consisting of residues such as Leu255, Leu248, Met259, Ala354, and Ile378 . The specific stereochemistry (Z-configuration) and the presence of the 2,3-dimethoxyphenyl and 4-nitrophenylthiazole moieties are critical structural features that are hypothesized to facilitate deep entrance into this binding pocket, thereby potentially conferring higher tubulin affinity and enhancing the compound's potency as a cytostatic agent . This makes it a valuable chemical probe for investigating microtubule dynamics and for the development of novel targeted therapies.

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-18-5-3-4-14(19(18)27-2)10-15(11-21)20-22-17(12-28-20)13-6-8-16(9-7-13)23(24)25/h3-10,12H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHHXJCZHIRLSY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-nitrophenyl thiourea reacts with α-haloketones under basic conditions.

    Aldol Condensation: The thiazole derivative undergoes an aldol condensation with 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can

Biological Activity

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the dimethoxyphenyl and nitrophenyl groups enhances its pharmacological profile.

Molecular Formula : C19H18N2O3S
Molecular Weight : 350.42 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The thiazole moiety may interact with cellular targets, leading to apoptosis in cancer cells. The presence of electron-donating groups such as methoxy enhances this activity by stabilizing the compound's structure.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against several bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that thiazole derivatives can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMDA-MB-231 (Breast Cancer)5.48 μM
AnticancerHCT116 (Colorectal Cancer)4.53 μM
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialEscherichia coli0.25 μg/mL

Case Studies

  • Antitumor Activity Study : A study evaluated the effects of various thiazole derivatives on cancer cell lines including HT29 and Jurkat cells. The compound exhibited significant growth inhibition with IC50 values comparable to standard chemotherapeutics such as doxorubicin .
  • Antimicrobial Evaluation : In vitro tests were conducted on a series of thiazole derivatives, where one derivative showed remarkable activity against Staphylococcus epidermidis, indicating the potential for development into an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • National Cancer Institute Screening : The compound was subjected to screening under the Developmental Therapeutic Program of the National Cancer Institute. Results indicated that it exhibited varying degrees of anticancer activity across multiple human tumor cell lines. Notably, it showed promising results against breast cancer cells (MCF7), with a cytotoxic concentration that warrants further investigation into its mechanism of action and structure-activity relationship (SAR) .
  • Mechanistic Insights : Further studies have suggested that the presence of both the thiazole and nitrophenyl groups in its structure contributes to its biological activity. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell proliferation and survival .

Antimicrobial Properties

In addition to its anticancer potential, this compound has also been investigated for its antimicrobial properties.

Experimental Findings

  • In Vitro Studies : The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Antidiabetic Activity

Emerging research has also explored the antidiabetic properties of thiazole derivatives, including this compound.

Research Insights

  • Mechanism of Action : Studies have demonstrated that compounds with similar structures can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The thiazole moiety is believed to play a crucial role in modulating metabolic pathways associated with glucose homeostasis .

Data Tables

Application Area Activity Cell Lines/Organisms Tested Reference
AnticancerCytotoxicityMCF7 (Breast Cancer)
AntimicrobialModerateVarious Bacterial Strains
AntidiabeticInsulin SensitivityDiabetic Models

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

(a) Nitro vs. Methoxy Groups
  • Target Compound : The 4-nitrophenyl group on the thiazole ring introduces strong electron-withdrawing effects, enhancing electrophilicity at the acrylonitrile moiety .
(b) Thiazole vs. Benzothiazole Systems
  • (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile (): The benzo[d]thiazole core increases π-conjugation and planarity, which may enhance luminescence or binding affinity compared to the simpler thiazole in the target compound.
(c) Amino vs. Nitro Substituents
  • (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (): The amino group introduces hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing nature. This difference could influence solubility or target selectivity in biological systems.

Solubility and Steric Effects

(a) Hydroxy vs. Methoxy Substituents
  • (Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (): The hydroxyl group improves aqueous solubility via hydrogen bonding, whereas the target compound’s methoxy groups prioritize lipophilicity, impacting bioavailability.
(b) Steric Hindrance
  • The 2,3-dimethoxyphenyl group in the target compound creates slight steric hindrance compared to analogs with single methoxy or planar substituents (e.g., ). This may affect molecular packing in crystalline states or binding to biological targets.

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